molecular formula C11H12O3 B3056678 3-Oxo-3-phenylpropyl acetate CAS No. 7334-41-0

3-Oxo-3-phenylpropyl acetate

Cat. No. B3056678
CAS RN: 7334-41-0
M. Wt: 192.21 g/mol
InChI Key: APFVFNSFBWLKPD-UHFFFAOYSA-N
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Description

3-Oxo-3-phenylpropyl acetate , also known by its chemical formula C₁₁H₁₂O₃ , is a compound with intriguing properties. It falls within the class of organic compounds known as acyl ketones . The molecule consists of an aromatic phenyl ring attached to a three-carbon chain containing a ketone group (the “3-oxo” part) and an acetate functional group.



Synthesis Analysis

The synthesis of 3-Oxo-3-phenylpropyl acetate involves several methods, including acylation reactions . Researchers have explored various synthetic routes, such as Friedel-Crafts acylation or acylation of phenylpropanoic acid derivatives . These approaches allow the introduction of the ketone and acetate moieties onto the phenylpropyl backbone.



Molecular Structure Analysis

The molecular structure of 3-Oxo-3-phenylpropyl acetate reveals its key features:



  • Phenyl Ring : The aromatic phenyl ring contributes to the compound’s stability and reactivity.

  • Three-Carbon Chain : The three-carbon backbone contains the ketone group (C=O) and the acetate group (O=C-O-CH₃).



Chemical Reactions Analysis


  • Hydrolysis : Under acidic or basic conditions, 3-Oxo-3-phenylpropyl acetate undergoes hydrolysis, yielding phenylpropanoic acid and acetic acid.

  • Reduction : Reduction of the ketone group results in the corresponding alcohol.

  • Esterification : Reacting with alcohols leads to the formation of esters.



Physical And Chemical Properties Analysis


  • Boiling Point : The compound’s boiling point is not readily available, but it can be determined experimentally.

  • Solubility : 3-Oxo-3-phenylpropyl acetate is likely soluble in organic solvents due to its acetate functional group.

  • Melting Point : Further investigation is needed to ascertain the melting point.


Scientific Research Applications

Fragrance Material Review

A toxicologic and dermatologic review of 3-phenylpropyl acetate, structurally related to 3-Oxo-3-phenylpropyl acetate, highlights its use as a fragrance ingredient. This compound is part of the Aryl Alkyl Alcohol Simple Acid Esters (AAASAE) group, used in fragrance materials. The review includes data on physical properties, acute toxicity, skin irritation, skin sensitization, and toxicokinetics (McGinty, Letizia, & Api, 2012).

Synthesis and Biological Evaluation

A study on novel N-(1-(3-hydroxy-4-phenoxyphenyl)-3-oxo-3-phenylpropyl)acetamides demonstrates their synthesis and evaluation against various cell lines, such as HepG2, A-549, MCF-7, and Vero. These compounds, structurally related to 3-Oxo-3-phenylpropyl acetate, showed potential anticancer properties, particularly against the A-549 and MCF-7 cell lines (Khade et al., 2019).

Chemistry of Related Compounds

Research on 2-(2-oxo-3-phenylpropyl)benzaldehydes, related to 3-Oxo-3-phenylpropyl acetate, provides insight into their conversion into various chemical compounds. This includes the synthesis of 3-phenyl-2-naphthols and an efficient method for synthesizing 3-phenyl-1,2-naphthoquinones, leading to 2-hydroxy-3-phenyl-1,4-naphthoquinones (Martínez et al., 2005).

Stereospecific Conversion in Organic Synthesis

A study explores the conversion of diastereoisomeric 1,3-diols (3-cyclohexyl-1-phenylpropane-1,3-diol) into orthoesters, leading to the formation of oxetanes. This process involves a complete inversion of configuration at a benzylic site, which is relevant to the synthesis of compounds structurally similar to 3-Oxo-3-phenylpropyl acetate (Aftab et al., 2000).

Antioxidant Properties

The antioxidant properties of compounds structurally related to 3-Oxo-3-phenylpropyl acetate, such as oxime 3-(phenylhydrazono) butan-2-one, have been studied. This research suggests potential applications in countering oxidative stress and as a possible therapeutic agent (Puntel et al., 2008).

Application in Medicinal Chemistry

The compound's structural analogues have been utilized in medicinal chemistry, particularly in synthesizing α-aminophosphonates with quinazolinone moieties, showing significant anticancer activities. This indicates the potential of 3-Oxo-3-phenylpropyl acetate in similar applications (Awad et al., 2018).

Safety And Hazards


  • Signal Word : Warning

  • Precautionary Statements : Handle with care (P264-P280). Avoid contact with skin and eyes (P302+P352). If exposed, seek medical attention (P337+P313).

  • Hazard Statements : Causes skin and eye irritation (H315-H319).


Future Directions

Researchers should explore the compound’s biological activities, potential applications, and further synthetic modifications. Additionally, investigations into its pharmacological properties and toxicity profiles are essential for future development.


properties

IUPAC Name

(3-oxo-3-phenylpropyl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-9(12)14-8-7-11(13)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APFVFNSFBWLKPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCC(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80464702
Record name benzoylethyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80464702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Oxo-3-phenylpropyl acetate

CAS RN

7334-41-0
Record name benzoylethyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80464702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 3-chloro-1-phenylpropan-1-one (1.0 g, 5.93 mmol) in acetic acid (8 mL) was added sodium acetate (2.43 g, 29.7 mmol) and potassium iodide (100 mg). The mixture was heated in a sealed tube at 130° C. overnight. After cooling, the reaction was diluted with water (20 mL) and extracted with methylene chloride (3×20 mL). The combined organic extracts were washed with water (2×50 mL), saturated solution of sodium bicarbonate (2×50 mL) and brine (20 mL), dried (Na2SO4), and the solvent removed under reduced pressure. The title compound was obtained (1.0 g, 88%) as an orange solid.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.43 g
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
M Adib, S Rajai‐Daryasarei… - European Journal of …, 2020 - Wiley Online Library
A Mn VII ‐mediated regio‐ and diastereoselective acyloxyarylation of chalcones is unveiled. Heating a solution of a chalcone and an arylboronic acid in an aliphatic carboxylic acid at …
F Xu, J Xu, Y Hu, X Lin, Q Wu - RSC advances, 2016 - pubs.rsc.org
A bienzymatic one-pot sequential cascade for the synthesis of (S)-β-hydroxy ketones and acylated (R)-β-hydroxy ketone derivatives was successfully developed. An immobilized lipase …
Number of citations: 17 pubs.rsc.org
G Cardillo, M Shimizu - The Journal of Organic Chemistry, 1977 - ACS Publications
… 2- Iodo-3-oxo-3-phenylpropyl Acetate. Thereaction was carried out on a 2-mmol scale, andthe title compound (520 mg,82%) was obtained: mp 56-57 C (CCI4) dec; IR (nujol) 1740 (vs, -…
Number of citations: 69 pubs.acs.org
KV Nguyena, HMT Van Thu Nguyena, PV Phama - pdfs.semanticscholar.org
Research Summary Page 1 S1 Supporting Information for Organo-photocatalytic CH Bond Oxidation: An Operationally Simple and Scalable Method to Prepare Ketones with Ambient …
Number of citations: 0 pdfs.semanticscholar.org

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